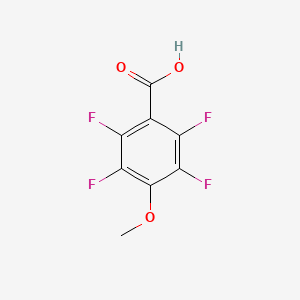

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to 2,3,5,6-tetrafluoro-4-methoxybenzoic acid often involves selective substitution reactions. For instance, a method for preparing tetrafluorosalicylic acid derivatives starts with the selective substitution of fluorine in pentafluorobenzoic acid with a methoxyl group by magnesium methoxide (Bazyl' et al., 1999). Another study showcases the synthesis of 4-sulpho-2,3,5,6-tetrafluorobenzoic acid from pentafluorobenzoic acid through a series of reactions, including oxidation and substitution (Fielding & Shirley, 1992).

Molecular Structure Analysis

Investigations into the molecular structure of related fluorinated benzoic acids reveal insights into their electronic and spatial configurations. For example, the structural, vibrational, electronic, and optical properties of 3-methoxy-2,4,5-trifluorobenzoic acid have been studied using DFT calculations, providing a detailed understanding of its molecular vibrations and intramolecular charge transfer interactions (Jeyavijayan & Murugan, 2020).

Chemical Reactions and Properties

Fluorinated benzoic acids participate in various chemical reactions, highlighting their reactivity and potential for creating diverse chemical structures. A practical electrochemical method has been developed for the synthesis of polyfluorobenzyl alcohols from pentafluorobenzoic acid, demonstrating selective reductions to produce specific alcohol derivatives (Iwasaki et al., 1987).

Physical Properties Analysis

The introduction of fluorine atoms and a methoxy group significantly impacts the physical properties of the molecule, such as solubility, phase transition temperatures, and crystallinity. For example, copolymers incorporating 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid exhibit decreased phase transition temperatures and low crystallinity, indicating the influence of the fluorinated acid residue on the material's thermal properties (Yonetake et al., 1998).

Chemical Properties Analysis

The chemical properties of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid and its derivatives, such as reactivity towards different chemical reagents, the potential for forming various derivatives, and the impact of the fluorine and methoxy groups on its chemical behavior, are crucial for understanding its applications. Studies on derivatives illustrate the compound's versatility in forming organotin(IV) complexes, highlighting its potential in materials science and coordination chemistry (Ma, Han, & Zhang, 2006).

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid, through its derivatives, plays a role in various chemical reactions. For instance, mercuration reactions of similar compounds have been observed under specific conditions, yielding different mercurated products (Deacon & O'donoghue, 1980).

- The electrochemical reduction of fluorinated aromatic carboxylic acids, including compounds similar to 2,3,5,6-tetrafluoro-4-methoxybenzoic acid, has been studied, demonstrating selective reductions to produce various fluorinated compounds (Drakesmith, 1972).

Material Science and Polymer Chemistry

- In the field of material science, derivatives of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid have been used in synthesizing liquid crystalline copolymers. These copolymers show unique thermal properties and structural characteristics, important for various applications in material science (Yonetake, Takahashi, Masuko, & Mitsuru, 1998).

- The compound has been utilized in the optimized synthesis of tetrafluoroterephthalic acid, a crucial linking ligand in the construction of new coordination polymers and metal-organic frameworks, highlighting its importance in advanced material development (Orthaber et al., 2010).

Pharmaceutical and Biochemical Research

- In the realm of pharmaceutical research, related fluorinated compounds have been studied for their potential applications in medicinal chemistry. For example, the synthesis and characterization of specific fluorinated aniline derivatives from similar compounds demonstrate the relevance of these compounds in the development of pharmaceutical intermediates (Wang Wei-jie, 2008).

Organic Chemistry and Molecular Interactions

- Studies on the formation of radical zwitterions from methoxylated benzoic acids, including compounds structurally related to 2,3,5,6-tetrafluoro-4-methoxybenzoic acid, contribute to the understanding of electron transfer reactions in organic chemistry (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

- Intramolecular hydrogen bonding in resonance‐stabilized systems has been investigated using derivatives of methoxybenzoic acid. These studies offer insights into the dynamics of molecular interactions and bonding, essential for various applications in chemistry and biochemistry (Schmiedekamp-Schneeweis & Payne, 1998).

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSDDXXQRTVVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359223 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrafluoro-4-methoxybenzoic acid | |

CAS RN |

3153-01-3 | |

| Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)

![7-Methyl-4-oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1268658.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)

![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)